Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyrrolidine ring . These rings are common in many biologically active compounds and are often used in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperidine ring via a carboxamide group, with an ethyl ester group also attached to the piperidine ring. A pyrrolidine ring is also attached to the pyrimidine ring .Scientific Research Applications
Synthesis of Novel Compounds
A variety of ethyl carboxylate compounds have been synthesized for various applications, including the development of new pharmaceuticals and materials. For example, the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their ribosides and Mannich bases involved reactions of corresponding ethyl carboxylates, showcasing their versatility in creating new chemical entities (Finlander & Pedersen, 1985).
Antituberculosis Activity
Ethyl carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis. A series designed by molecular hybridization showed promising results in in vitro assays, indicating their potential as new antituberculosis agents (Jeankumar et al., 2013).
Novel Pyrimidines Synthesis
The microwave-mediated regioselective synthesis under solvent-free conditions has been applied to create novel pyrimido[1,2-a]pyrimidines, demonstrating the adaptability of ethyl carboxylate compounds in synthesizing complex heterocycles (Eynde et al., 2001).
Anticancer and Anti-inflammatory Agents
Synthesis of novel pyrazolopyrimidines derivatives has explored their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic applications of ethyl carboxylate derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Catalysis and Synthesis Optimization
Research has focused on the development of efficient synthesis methods, such as the phosphine-catalyzed [4 + 2] annulation, which produces highly functionalized tetrahydropyridines from ethyl carboxylate compounds. This demonstrates their role in catalysis and synthetic chemistry optimization (Zhu et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
ethyl 4-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVDDISLRAWDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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